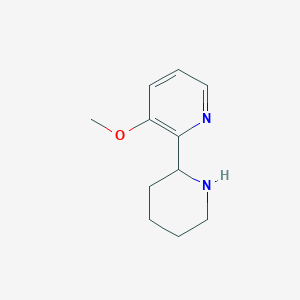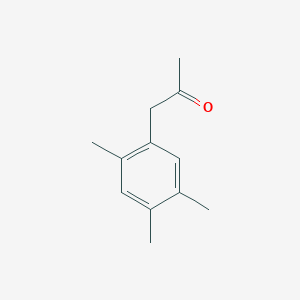
1-(2,4,5-Trimethylphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4,5-Trimethylphenyl)propan-2-one is an organic compound with the molecular formula C12H16O. It is a ketone that features a phenyl ring substituted with three methyl groups at the 2, 4, and 5 positions, and a propan-2-one group attached to the phenyl ring. This compound is known for its applications in the synthesis of pharmaceuticals, fragrances, and flavors due to its unique chemical structure and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,4,5-Trimethylphenyl)propan-2-one can be synthesized through various methods. One common method involves the Friedel-Crafts acylation of 1,2,4-trimethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,4,5-Trimethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(2,4,5-trimethylphenyl)propan-2-ol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(2,4,5-Trimethylphenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fragrances and flavors due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 1-(2,4,5-trimethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic aromatic substitution. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
1-(2,4,5-Trimethoxyphenyl)propan-2-one: Similar in structure but with methoxy groups instead of methyl groups.
1-(2,4,6-Trimethylphenyl)propan-2-one: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness: 1-(2,4,5-Trimethylphenyl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups at the 2, 4, and 5 positions of the phenyl ring influences its reactivity and interactions with other molecules .
Propiedades
Fórmula molecular |
C12H16O |
|---|---|
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
1-(2,4,5-trimethylphenyl)propan-2-one |
InChI |
InChI=1S/C12H16O/c1-8-5-10(3)12(6-9(8)2)7-11(4)13/h5-6H,7H2,1-4H3 |
Clave InChI |
RKULWTODEPNJTK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)CC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


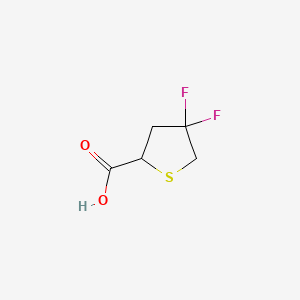
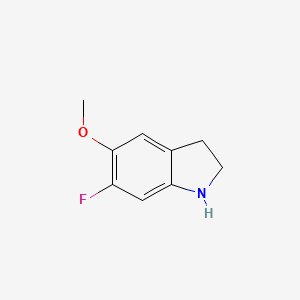
aminehydrochloride](/img/structure/B13532586.png)

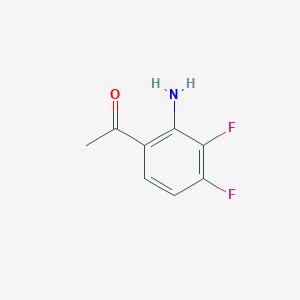
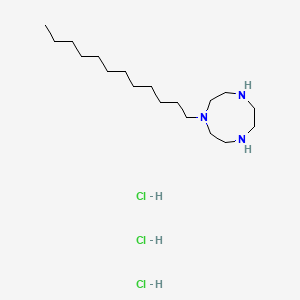

![Tert-butyl 2-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13532609.png)
![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane](/img/structure/B13532622.png)
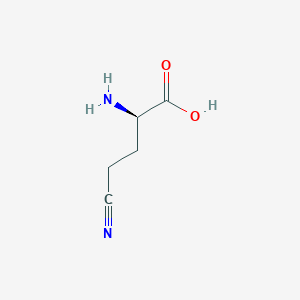
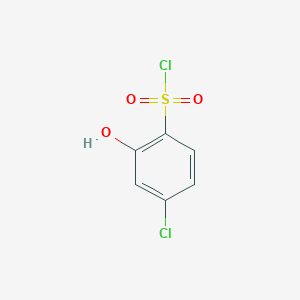
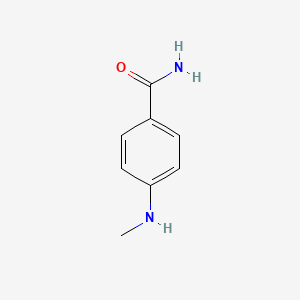
![2-(2-{[(Tert-butoxy)carbonyl]amino}-5-fluorophenyl)acetic acid](/img/structure/B13532648.png)
